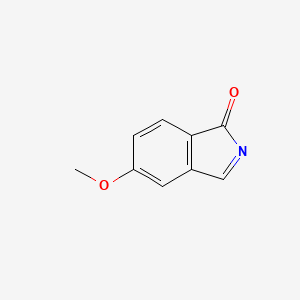
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes, which is a rapid and efficient process . The addition of a B–H bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This method is widely explored due to its simplicity and effectiveness.
Industrial Production Methods
Industrial production methods for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid often involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or sodium periodate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alkylboranes, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . This interaction is facilitated by the formation of boronate esters, which are stable under physiological conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative used in similar applications.
Indole derivatives: Compounds with a similar aromatic structure and biological activity.
Pyrrolidine derivatives: Compounds with a nitrogen-containing heterocyclic ring used in drug discovery.
Uniqueness
(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is unique due to its specific structure, which combines a boronic acid group with a pyridine ring substituted with a hydroxypropan-2-yl group . This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various scientific applications.
Propiedades
IUPAC Name |
[6-(1-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-6(5-11)8-3-2-7(4-10-8)9(12)13/h2-4,6,11-13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQHBKYUPTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)CO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(Benzyloxy)phenyl]ethyl decanoate](/img/structure/B7942977.png)
![4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B7942978.png)


